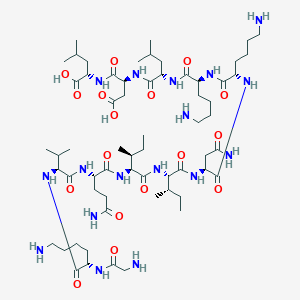
Tau Peptide (273-284)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tau Peptide (273-284) is a fragment of the tau protein, which is a microtubule-associated protein essential for the development and maintenance of the nervous system. This peptide encompasses the PHF6* region, which plays a central role in tau aggregation. Tau dysfunction is associated with a class of diseases called tauopathies, where tau is found in an aggregated form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tau Peptide (273-284) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Cleavage of the peptide from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Tau Peptide (273-284) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Tau Peptide (273-284) can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitution through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific enzymes or chemical reagents for mutagenesis.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxide or sulfone derivatives, while reduction will yield reduced forms of the peptide.
Aplicaciones Científicas De Investigación
Tau Peptide (273-284) has numerous applications in scientific research:
Chemistry: Used in studies of peptide aggregation and folding.
Biology: Investigated for its role in tauopathies and neurodegenerative diseases.
Medicine: Potential target for therapeutic interventions in diseases like Alzheimer’s.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
Tau Peptide (273-284) exerts its effects primarily through its role in tau aggregation. The peptide can self-assemble into oligomers and fibrils, which are characteristic of tauopathies. The molecular targets include microtubules and other tau molecules, leading to the formation of neurofibrillary tangles. The pathways involved are related to protein misfolding and aggregation .
Comparación Con Compuestos Similares
Similar Compounds
Aβ Peptide: Another peptide involved in neurodegenerative diseases, specifically Alzheimer’s.
α-Synuclein: A protein associated with Parkinson’s disease.
Uniqueness
Tau Peptide (273-284) is unique due to its specific role in tau aggregation and its involvement in tauopathies. Unlike Aβ and α-synuclein, which are associated with different neurodegenerative diseases, Tau Peptide (273-284) is specifically linked to tau-related pathologies .
Conclusion
Tau Peptide (273-284) is a crucial fragment of the tau protein with significant implications in neurodegenerative diseases. Its synthesis, chemical reactions, and applications in research make it a valuable compound for scientific exploration and potential therapeutic development.
Propiedades
Fórmula molecular |
C62H113N17O17 |
|---|---|
Peso molecular |
1368.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C62H113N17O17/c1-11-35(9)50(79-61(94)51(36(10)12-2)78-55(88)40(22-23-45(67)80)72-59(92)49(34(7)8)77-54(87)37(19-13-16-24-63)69-47(82)31-66)60(93)75-42(29-46(68)81)57(90)71-38(20-14-17-25-64)52(85)70-39(21-15-18-26-65)53(86)73-41(27-32(3)4)56(89)74-43(30-48(83)84)58(91)76-44(62(95)96)28-33(5)6/h32-44,49-51H,11-31,63-66H2,1-10H3,(H2,67,80)(H2,68,81)(H,69,82)(H,70,85)(H,71,90)(H,72,92)(H,73,86)(H,74,89)(H,75,93)(H,76,91)(H,77,87)(H,78,88)(H,79,94)(H,83,84)(H,95,96)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-,51-/m0/s1 |
Clave InChI |
IRMXFFYUSSJOLP-JMSLSRMMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















